Crocin

Descripción

Propiedades

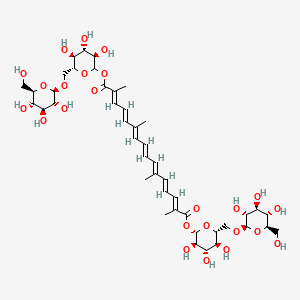

IUPAC Name |

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIKDIMAPSUBY-RTJKDTQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046172 | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

977.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ | |

CAS No. |

42553-65-1, 39465-00-4, 94238-00-3 | |

| Record name | Crocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42553-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039465004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042553651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenia Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094238003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877GWI46C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C (effervescence) /Di-gentiobiose ester/, 186 °C | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into Crocin Isomers: Unraveling the Biological Activities of Trans-Crocin and Cis-Crocin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin, a primary carotenoid constituent of saffron (Crocus sativus L.), is renowned for its vibrant color and significant therapeutic potential. As a water-soluble carotenoid, this compound stands out for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1] Structurally, this compound is a diester of the dicarboxylic acid crocetin with two gentiobiose units. The polyene backbone of crocetin allows for the existence of cis and trans geometric isomers, with the trans isomer being the most abundant and stable form found in nature.[2][3] While the biological activities of trans-crocin have been extensively studied, the specific pharmacological profile of its cis counterpart remains less explored. This technical guide provides a comprehensive overview of the current understanding of the biological activities of trans-crocin versus cis-crocin, presenting available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Physicochemical Properties and Isomerization

Trans-crocin is the predominant isomer in saffron, exhibiting a linear molecular structure that contributes to its stability.[3] In contrast, cis-crocin has a bent structure due to the spatial arrangement of substituents around a carbon-carbon double bond. Photoisomerization can induce the conversion of trans-crocin to cis-crocin, a process that can be influenced by light and heat.[3] While some reports suggest that trans-crocin holds greater pharmacological value, emerging research on other carotenoids indicates that cis-isomers may exhibit higher bioavailability, a critical factor in therapeutic efficacy.[4]

Comparative Biological Activity: A Landscape of Current Knowledge

Direct comparative studies quantifying the biological activities of trans-crocin versus cis-crocin are limited in the existing literature. The majority of research has focused on "this compound" as a whole, which predominantly consists of the trans isomer, or on purified trans-crocin. This section summarizes the known biological activities, with a focus on quantitative data where available, primarily for trans-crocin, and highlights the knowledge gaps regarding the cis isomer.

Anticancer Activity

Trans-crocin has demonstrated significant antiproliferative effects against a variety of cancer cell lines. This activity is often attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways.

Table 1: Anticancer Activity of this compound (Isomer Unspecified or Trans)

| Cell Line | Cancer Type | IC50 Value | Reference |

| HCT-116 | Colorectal Carcinoma | 2.5 mg/mL | [5] |

| A549 | Lung Cancer | 4.12 mg/mL | [6] |

| SPC-A1 | Lung Cancer | 5.28 mg/mL | [6] |

| HeLa | Cervical Cancer | ~2 mg/mL | [5] |

| MCF-7 | Breast Cancer | ~2 mg/mL | [5] |

Note: The specific isomer of this compound is often not specified in these studies, but it is presumed to be predominantly the trans isomer.

Antioxidant Activity

The antioxidant properties of this compound are central to many of its therapeutic effects. It acts as a potent free radical scavenger and can modulate endogenous antioxidant defense systems.

Table 2: Antioxidant Activity of this compound (Isomer Unspecified or Trans)

| Assay | Model System | Key Findings | Reference |

| DPPH Radical Scavenging | In vitro | IC50 of ~1000 µM | [3] |

| ORAC Assay | In vitro | Demonstrates significant oxygen radical absorbance capacity | [3] |

| In vivo antioxidant enzyme activity | Animal model | Increased levels of SOD, CAT, and GPx | [7] |

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways.

Table 3: Anti-inflammatory Effects of this compound (Isomer Unspecified or Trans)

| Model System | Key Findings | Reference |

| Lipopolysaccharide (LPS)-stimulated microglial cells | Reduced production of TNF-α and IL-1β | [8] |

| Carrageenan-induced paw edema in rats | Significant reduction in paw volume | [9] |

| Renal ischemia-reperfusion injury model | Decreased expression of TNF-α and ICAM-1 | [10] |

Specific quantitative data directly comparing the anti-inflammatory potency of trans- and cis-crocin is currently lacking.

Neuroprotective Effects

The neuroprotective properties of this compound have been demonstrated in various models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.

Table 4: Neuroprotective Effects of this compound (Isomer Unspecified or Trans)

| Model System | Key Findings | Reference |

| l-glutamate-damaged HT22 cells | Enhanced cell viability, reduced apoptosis, and suppressed ROS accumulation | [11] |

| Animal model of Alzheimer's disease | Improved cognitive function and reduced Aβ deposition | [11] |

| Rat model of brain ischemia-reperfusion injury | Reduced infarct volume and improved neurological outcome | [12] |

While studies on trans-crocin 4 and trans-crocetin show significant effects on pathways related to Alzheimer's disease, comparative data for cis-crocin is unavailable.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible and comparative assessment of the biological activities of trans- and cis-crocin. The following sections outline key methodologies.

Separation of Trans- and Cis-Crocin Isomers by High-Performance Liquid Chromatography (HPLC)

A critical first step for any comparative study is the effective separation and purification of the trans and cis isomers of this compound.

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The more polar cis-crocin will typically have a shorter retention time than the less polar trans-crocin on a C18 column.

-

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B is used to elute the different this compound isomers. For example, a gradient of 20% to 80% acetonitrile in water over 30 minutes.

-

Detection: The PDA detector is set to monitor wavelengths between 200 and 600 nm. Trans-crocins typically show a major absorption peak around 440 nm, while cis-crocins exhibit an additional characteristic peak around 330 nm.[13]

-

Workflow:

HPLC workflow for separating trans- and cis-crocin isomers.

Assessment of Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of purified trans-crocin and cis-crocin for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Evaluation of Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

-

Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated from a radical initiator (e.g., AAPH), leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, and this protection is quantified.

-

Protocol:

-

In a 96-well black microplate, add the fluorescent probe, the antioxidant sample (trans- or cis-crocin at various concentrations), and a blank (buffer).

-

Initiate the reaction by adding the radical initiator AAPH.

-

Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader.

-

Calculate the area under the fluorescence decay curve (AUC).

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

The ORAC value is determined by comparing the net AUC of the sample to that of a standard antioxidant (e.g., Trolox).

-

Assessment of Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated macrophage cells.

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), which can be measured in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of trans-crocin and cis-crocin for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with the Griess reagent and incubate for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Key Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with various intracellular signaling pathways. The information available primarily pertains to "this compound" in general or the trans isomer.

PI3K/Akt/mTOR Pathway

This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to modulate this pathway in different contexts. In some cancer cells, this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and reduced proliferation.[14] Conversely, in the context of neuroprotection, this compound can activate this pathway, promoting neuronal survival.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Conclusion and Future Directions

The available scientific evidence strongly supports the diverse and potent biological activities of trans-crocin, particularly its anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. However, a significant knowledge gap exists regarding the specific biological activities of cis-crocin. While methodologies for the separation of these isomers are established, direct comparative studies are conspicuously absent from the literature.

Future research should prioritize the head-to-head comparison of the biological activities of purified trans- and cis-crocin isomers. Such studies will be instrumental in elucidating whether the observed pharmacological effects of saffron extracts are solely attributable to the abundant trans-crocin or if the cis isomer possesses unique or more potent activities. A deeper understanding of the structure-activity relationship of this compound isomers will be invaluable for the rational design of novel therapeutics and the standardization of saffron-based products for clinical applications. The potential for enhanced bioavailability of cis-isomers further underscores the importance of this line of inquiry for drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a UHPLC-MS method to avoid the in-source dissociation interference in characterization of crocins from Buddlejae flos and its dyeing yellow rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of this compound in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Crocus sativus Compounds trans-Crocin 4 and trans-Crocetin Modulate the Amyloidogenic Pathway and Tau Misprocessing in Alzheimer Disease Neuronal Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.eur.nl [pure.eur.nl]

- 9. researchgate.net [researchgate.net]

- 10. Intestinal Metabolism of this compound and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of this compound on neuroprotective activity in vitro: a narrative review - Soeda - Longhua Chinese Medicine [lcm.amegroups.org]

- 12. Therapeutic Effect of this compound on the NASH Model by Targeting the Fas Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Crocin's Therapeutic Potential: A Deep Dive into its Modulation of the PI3K/Akt Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Crocin, a primary active carotenoid isolated from the stigmas of saffron (Crocus sativus L.), has garnered significant scientific attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Emerging evidence strongly suggests that a key mechanism underpinning these therapeutic properties is its ability to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. This technical guide provides an in-depth analysis of this compound's interaction with the PI3K/Akt pathway, offering researchers and drug development professionals a comprehensive resource detailing its mechanism of action, supported by quantitative data and detailed experimental protocols.

The PI3K/Akt signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in the pathophysiology of numerous diseases, making it a prime target for therapeutic intervention. This guide will explore how this compound activates this critical pathway to exert its beneficial effects in various disease models.

This compound's Activation of the PI3K/Akt Signaling Pathway

This compound consistently demonstrates the ability to activate the PI3K/Akt pathway by promoting the phosphorylation of its key components. Upon stimulation by extracellular signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is subsequently phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets, orchestrating a variety of cellular responses.

This compound's Role in Neuroprotection via PI3K/Akt Modulation

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has shown significant neuroprotective effects by activating the PI3K/Akt pathway. This activation leads to the inhibition of apoptosis, reduction of neuroinflammation, and mitigation of oxidative stress in neuronal cells.

Quantitative Data from Neuroprotection Studies

| Model System | Treatment | Key Findings | Reference |

| Aβ25-35-induced Alzheimer's mice | 40 mg/kg/day this compound (i.p. for 14 days) | Increased p-PI3K and p-Akt protein expression in the hippocampus. | [1][2][3] |

| Rotenone-induced Parkinson's rats | 30 mg/kg/day this compound (i.p. for 30 days) | Significantly stimulated the PI3K/Akt pathway and augmented p-PRAS40 and mTOR levels. | [4][5][6] |

This compound's Anti-Inflammatory Effects through PI3K/Akt Signaling

This compound's anti-inflammatory properties are also linked to its ability to modulate the PI3K/Akt pathway. By activating this pathway, this compound can suppress the activation of pro-inflammatory transcription factors like NF-κB, leading to a decrease in the production of inflammatory cytokines.

This compound's Impact on Diabetic Nephropathy through PI3K/Akt/Nrf2 Axis

In diabetic nephropathy, this compound has been shown to ameliorate renal injury by activating the PI3K/Akt pathway, which in turn upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling. This leads to an enhanced antioxidant response, protecting renal cells from oxidative stress-induced damage.

Quantitative Data from a Diabetic Nephropathy Study

| Model System | Treatment | Key Findings | Reference |

| db/db mice (model of diabetic nephropathy) | 40 mg/kg this compound (i.p.) | Increased protein levels of p-PI3K, p-Akt, and Nrf2 in renal tissue. | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the PI3K/Akt signaling pathway.

Western Blot Analysis for PI3K/Akt Pathway Proteins

Objective: To determine the protein expression levels of total and phosphorylated PI3K, Akt, and their downstream targets.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Protein Extraction: Homogenize tissue samples or lyse cells in RIPA buffer on ice. Centrifuge the lysates and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of genes regulated by the PI3K/Akt pathway.

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

-

Real-time PCR system

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using an appropriate RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound solution of various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized solubilizing buffer)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

The evidence strongly supports this compound as a potent modulator of the PI3K/Akt signaling pathway. Its ability to activate this pathway underpins its therapeutic potential in a range of diseases characterized by inflammation, oxidative stress, and apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on elucidating the precise molecular interactions between this compound and the upstream activators of PI3K, as well as on conducting clinical trials to validate its efficacy in human diseases.

References

- 1. This compound ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of this compound against rotenone-induced Parkinson's disease in rats: Interplay between PI3K/Akt/mTOR signaling pathway and enhanced expression of miRNA-7 and miRNA-221 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 7. This compound protects against endoplasmic reticulum stress-related tubular injury in diabetic nephropathy via the activation of the PI3K/AKT/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound protects against endoplasmic reticulum stress-related tubular injury in diabetic nephropathy via the activation of the PI3K/AKT/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Effect of crocin on Nrf2 activation and antioxidant response

An In-depth Technical Guide to the Effect of Crocin on Nrf2 Activation and the Antioxidant Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a primary water-soluble carotenoid derived from the stigmas of saffron (Crocus sativus L.), is renowned for its potent antioxidant and anti-inflammatory properties.[1] At the cellular level, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) serves as a master regulator of the antioxidant response.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][4] Upon exposure to oxidative stress or electrophilic agents, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding antioxidant enzymes.[3]

This technical guide provides a comprehensive overview of the mechanisms by which this compound activates the Nrf2 signaling pathway, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key pathways and workflows.

Mechanism of this compound-Induced Nrf2 Activation

This compound activates the Nrf2 pathway through a multi-faceted mechanism that involves both direct and indirect interactions with upstream signaling cascades. The primary outcome is the stabilization and nuclear accumulation of Nrf2, leading to the enhanced transcription of its target genes.

Key mechanistic aspects include:

-

Disruption of Keap1-Nrf2 Interaction: this compound is believed to induce conformational changes in Keap1, disrupting the Keap1-Nrf2 complex. This inhibits the ubiquitination of Nrf2, preventing its degradation and allowing it to accumulate in the cytoplasm.[4][5]

-

Activation of Upstream Kinases: this compound has been shown to activate upstream signaling pathways, notably the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4][6] These kinases can phosphorylate Nrf2, which promotes its dissociation from Keap1 and enhances its stability.

-

Induction of Nrf2 Expression: Studies indicate that this compound treatment can lead to an increase in the overall protein expression of Nrf2, ensuring a greater pool of the transcription factor is available for activation.[4][7]

Once stabilized and translocated to the nucleus, Nrf2 binds to the ARE, initiating the transcription of numerous antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][5][8]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on Nrf2 activation and the subsequent antioxidant response as documented in various in vitro and in vivo studies.

Table 1: Effect of this compound on Nrf2 Activation and Target Gene Expression

| Model System | This compound Concentration/Dose | Measured Parameter | Result | Reference |

| HeLa Cells | 32 and 800 µmol/L | ARE Luciferase Activity | Significant fold increase in luciferase activity | |

| HeLa Cells | 4 mmol/L | HO-1, NQO1, NQO2 mRNA | Upregulation of mRNA levels | |

| HUVECs (H₂O₂-induced stress) | 500 µM | Nrf2, HO-1, NQO1 mRNA & Protein | Significant upregulation of Nrf2 expression | [8] |

| db/db Mice (Diabetic Nephropathy) | Not specified | Nrf2 Protein Levels (Kidney) | Increased protein levels compared to untreated db/db mice | [6] |

| ATO-induced Rats (Hepatotoxicity) | 25 or 50 mg/kg/day | Nrf2, HO-1, NQO1 Expression | Increased expression in the liver | [5] |

| ATO-induced Rats (Cardiotoxicity) | 40 and 80 mg/kg/day | Nrf2, HO-1, NQO1 Expression | Increased expression in the heart | [4][5] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Model System | This compound Concentration/Dose | Measured Parameter | Result | Reference |

| db/db Mice (Diabetic Nephropathy) | Not specified | SOD, CAT, GSH Content | Increased levels in renal tissue | [6] |

| ATO-induced Rats (Cardiotoxicity) | 40 and 80 mg/kg/day | SOD, CAT, GPx Activity | Enhanced levels of antioxidant enzymes in the heart | [4] |

| IR-induced Rats (Hepatotoxicity) | 200 mg/kg | SOD, CAT, GPx Activity | Increased antioxidant capacity in the liver | [4] |

| HG-cultured HUVECs | 1-10 µmol/L | GPx1 Activation | Promoted GPx1 activation in a dose-dependent manner | [9] |

Table 3: Effect of this compound on Oxidative Stress Markers

| Model System | This compound Concentration/Dose | Measured Parameter | Result | Reference |

| db/db Mice (Diabetic Nephropathy) | Not specified | ROS and MDA Content | Decreased levels in renal tissues | [6] |

| HG-cultured HUVECs | 1–10 µmol/L | ROS Production | Significantly counteracted HG-induced ROS production | [9] |

| HUVECs (AAPH/H₂O₂-induced stress) | 500 µM | DNA Damage | Protected cells against ROS-induced DNA fragmentation | [8] |

| ATO-induced Rats (Cardiotoxicity) | 40 and 80 mg/kg/day | ROS Production | Decreased ROS and oxidative stress | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of this compound on Nrf2 activation and the antioxidant response.

Nrf2/ARE Luciferase Reporter Assay

This assay quantitatively measures the activation of the Nrf2 pathway by assessing the transcriptional activity of the Antioxidant Response Element (ARE).

-

Cell Line: AREc32 cells, a stable human mammary MCF-7-derived cell line containing a luciferase reporter gene under the control of the rat Gsta2 ARE promoter, are commonly used.[10]

-

Protocol:

-

Cell Seeding: Seed AREc32 cells into a 96-well plate at a density of approximately 1.2 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[10]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or a positive control (e.g., 25-50 µM tert-butylhydroquinone, tBHQ). Incubate for another 24 hours.[11][10]

-

Cell Lysis: Discard the treatment medium, wash the cells with Phosphate-Buffered Saline (PBS), and add 20 µL of a suitable luciferase lysis buffer to each well.[10]

-

Luminescence Measurement: Transfer the cell lysate to a white, opaque 96-well plate. Add 100 µL of luciferase reporter substrate to each well and immediately measure the luminescence using a microplate reader.[10]

-

Data Analysis: The level of luciferase activity is expressed as a fold increase relative to the basal activity of untreated control cells.[10]

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as Nrf2, Keap1, HO-1, and NQO1, in cell or tissue lysates.

-

Protocol:

-

Protein Extraction: Prepare nuclear and cytoplasmic extracts from this compound-treated and control cells/tissues using an appropriate extraction kit. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.

-

Measurement of Antioxidant Enzyme Activity

Standardized spectrophotometric assays are used to measure the activity of key antioxidant enzymes.

-

Superoxide Dismutase (SOD) Activity: The assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) or cytochrome c by superoxide radicals generated by a xanthine/xanthine oxidase system.[12][13] The degree of inhibition is proportional to the SOD activity.

-

Catalase (CAT) Activity: CAT activity is typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at an absorbance of 240 nm.[13][14] The rate of decrease in absorbance is proportional to the CAT activity.

-

Glutathione Peroxidase (GPx) Activity: GPx activity is measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm. This rate is proportional to the GPx activity.[12][13]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be quantified using fluorescent probes.

-

Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe. It is cell-permeable and non-fluorescent but is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

-

Protocol:

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with this compound, followed by an oxidative stressor if applicable.

-

Probe Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM) in the dark for approximately 30 minutes.

-

Fluorescence Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.

-

Data Analysis: The fluorescence intensity is directly proportional to the intracellular level of ROS.

-

Conclusion

This compound is a potent natural activator of the Nrf2 signaling pathway. It effectively enhances the cellular antioxidant defense system by promoting the nuclear translocation of Nrf2 and the subsequent expression of a battery of cytoprotective genes. This is achieved through the modulation of upstream signaling cascades like PI3K/Akt and the disruption of the inhibitory Keap1-Nrf2 complex. The quantitative data consistently demonstrate this compound's ability to upregulate antioxidant enzymes and reduce markers of oxidative stress across various experimental models. The detailed protocols provided herein offer a standardized framework for researchers to investigate and validate the Nrf2-mediated antioxidant effects of this compound and other novel compounds. These findings underscore the significant potential of this compound as a therapeutic agent for pathologies associated with oxidative stress and inflammation.

References

- 1. Effects of this compound supplementation during in vitro culture of intact and half-destroyed four-cell mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant Properties of Crocus Sativus L. and Its Constituents and Relevance to Neurodegenerative Diseases; Focus on Alzheimer’s and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects against endoplasmic reticulum stress-related tubular injury in diabetic nephropathy via the activation of the PI3K/AKT/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Functional Mechanisms of Dietary this compound Protection in Cardiovascular Models under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nrf2/ARE activation assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of Crocin with Cellular Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocin, a water-soluble carotenoid from saffron, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. A growing body of evidence suggests that many of these therapeutic properties are mediated through its interaction with cellular membrane proteins. This technical guide provides an in-depth exploration of the current understanding of how this compound modulates the function of various membrane proteins, the downstream signaling cascades it influences, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Cellular membranes are dynamic structures that not only define the boundaries of cells but also play a critical role in signal transduction, transport of molecules, and cell-to-cell communication. Embedded within these membranes are a vast array of proteins, including receptors, ion channels, and transporters, which are key targets for therapeutic intervention. This compound, the primary bioactive component of Crocus sativus, has emerged as a promising natural compound with a wide spectrum of biological activities. Understanding its molecular mechanisms of action is paramount for its development as a therapeutic agent. This guide focuses specifically on the interaction of this compound with cellular membrane proteins, a critical aspect of its pharmacodynamics.

Interaction with Membrane Transporter Proteins

This compound has been shown to physically interact with and modulate the function of several membrane transporter proteins, playing a significant role in overcoming multidrug resistance in cancer cells and influencing cellular homeostasis.

Multidrug Resistance-Associated Proteins (MRPs)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like MRP1 and MRP2. These proteins actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Studies have demonstrated that this compound can downregulate the expression of these critical membrane proteins.

Quantitative Data on MRP Expression:

| Cell Line | Treatment | Duration | Effect on MRP1 mRNA | Effect on MRP2 mRNA | Reference |

| A2780/RCIS (cisplatin-resistant ovarian cancer) | 100 µM this compound | 48 hours | ~50% reduction | ~60% reduction | [1][2] |

This downregulation of MRP1 and MRP2 by this compound suggests its potential as an adjuvant in chemotherapy to overcome drug resistance.[1][2]

Modulation of Signaling Pathways via Membrane Protein Interactions

This compound's interaction with cellular membrane proteins initiates a cascade of intracellular signaling events that underpin its diverse pharmacological effects. While direct binding to specific receptors is still an area of active investigation, the modulation of key signaling pathways is well-documented.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to modulate this pathway in various cell types, often leading to anti-cancer and neuroprotective effects.

Below is a Graphviz diagram illustrating the PI3K/Akt/mTOR signaling pathway and the putative points of intervention by this compound.

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases. This compound has been demonstrated to suppress this pathway, contributing to its anti-inflammatory and anti-cancer properties.

The following diagram illustrates the JAK/STAT signaling cascade and the inhibitory effect of this compound.

The STAT3 Signaling Pathway

STAT3, a key member of the STAT family, is a latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a common feature of many human cancers. This compound has been shown to inhibit the activation of STAT3, representing a significant mechanism of its anti-tumor activity.

The diagram below depicts the STAT3 signaling pathway and its inhibition by this compound.

Cytotoxicity of this compound

The cytotoxic effects of this compound against various cancer cell lines have been extensively studied, providing a quantitative measure of its anti-proliferative activity. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.

IC50 Values of this compound in Various Cancer Cell Lines:

| Cell Line | Cancer Type | IC50 (mmol/L) | Reference |

| A549 | Lung Carcinoma | 5.48 | [3] |

| HepG2 | Hepatocellular Carcinoma | 2.87 | [3] |

| HCT116 | Colorectal Carcinoma | 1.99 | [3] |

| HeLa | Cervical Carcinoma | 3.58 | [3] |

| SK-OV-3 | Ovarian Cancer | 3.5 | [3] |

| HCT116 | Colon Cancer | 0.271 | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the interaction of this compound with cellular membrane proteins and its downstream effects.

Affinity Chromatography for Target Identification

Affinity chromatography is a powerful technique to identify the cellular binding partners of a small molecule like this compound.

Workflow for Affinity Chromatography-based Target Identification of this compound:

Detailed Methodology:

-

Immobilization of this compound: this compound is covalently attached to a solid support matrix, such as agarose beads, through a suitable chemical linker.[5]

-

Preparation of Cell Lysate: Target cells or tissues are lysed to release cellular proteins. The lysate is then clarified by centrifugation to remove cellular debris.[5]

-

Incubation: The cell lysate is incubated with the this compound-immobilized beads to allow for the binding of target proteins.[5]

-

Washing: The beads are washed extensively with a binding buffer to remove non-specifically bound proteins.[5]

-

Elution: The specifically bound proteins are eluted from the beads by changing the buffer conditions (e.g., pH, ionic strength) or by using a competitive ligand.[5]

-

Protein Separation and Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized. The protein bands of interest are then excised and identified using techniques like mass spectrometry.[5]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, including the phosphorylation status of signaling molecules.

Workflow for Western Blot Analysis:

Detailed Methodology:

-

Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a specified duration. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a solid-phase membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt). Subsequently, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Signal Detection: The signal is detected using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Real-Time Reverse Transcription PCR (RT-PCR) for Gene Expression Analysis

Real-time RT-PCR is a sensitive and quantitative method to measure the expression levels of specific messenger RNA (mRNA) molecules, providing insights into how this compound affects gene transcription.

Detailed Methodology:

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.[6]

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed, for example, by gel electrophoresis.[6]

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and either oligo(dT) or random primers.[6]

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for the target genes (e.g., MRP1, MRP2) and a reference gene (e.g., GAPDH, β-actin). The PCR reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[6]

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, where the expression is normalized to the reference gene and compared to the control group.[6]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Detailed Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specific period (e.g., 24, 48, or 72 hours).[4]

-

MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for a few hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3][4]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][4]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The evidence presented in this technical guide strongly indicates that this compound's pharmacological effects are, to a significant extent, mediated by its interactions with cellular membrane proteins and the subsequent modulation of key intracellular signaling pathways. Its ability to downregulate multidrug resistance transporters like MRP1 and MRP2 highlights its potential as a chemosensitizing agent in cancer therapy. Furthermore, its inhibitory effects on pro-survival and pro-inflammatory signaling cascades such as the PI3K/Akt/mTOR and JAK/STAT pathways provide a molecular basis for its anti-cancer and anti-inflammatory properties.

Despite these significant findings, several areas warrant further investigation. A critical gap in the current knowledge is the lack of direct binding affinity data (e.g., Kd values) for this compound with specific membrane proteins. Future research should focus on biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify these interactions. The identification of the primary membrane protein targets that initiate the observed downstream signaling effects remains a key objective. A comprehensive understanding of the structure-activity relationship of this compound and its derivatives will also be crucial for the rational design of more potent and selective therapeutic agents. Continued exploration of these molecular interactions will undoubtedly pave the way for the clinical translation of this compound and its analogues for the treatment of a wide range of diseases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Affinity-based target deconvolution of safranal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: Apoptosis Induction by Crocin in Cancer Cell Lines

Introduction

This compound, a primary water-soluble carotenoid pigment from saffron (Crocus sativirus), has garnered significant scientific interest for its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] A growing body of evidence highlights this compound's ability to selectively inhibit the proliferation of cancer cells while leaving normal cells largely unaffected.[3][4] One of the principal mechanisms underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound-induced apoptosis in various cancer cell lines, tailored for a scientific audience.

Data Presentation: Quantitative Effects of this compound

The cytotoxic and pro-apoptotic efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from multiple studies, providing a comparative perspective on its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Cancer Cell Line | Histology | IC50 Value | Incubation Time | Reference |

| HCT116 | Colorectal Carcinoma | 271.18 µM | 48 h | [5] |

| HCT116 | Colorectal Carcinoma | 1.99 mmol/L | Not Specified | [6][7] |

| HepG2 | Hepatocellular Carcinoma | 2.87 mmol/L | Not Specified | [6][7] |

| A549 | Lung Adenocarcinoma | 4.12 mg/mL | 48 h | [8] |

| A549 | Lung Adenocarcinoma | 5.48 mmol/L | Not Specified | [6][7] |

| SPC-A1 | Lung Adenocarcinoma | 5.28 mg/mL | 48 h | [8] |

| MDA-MB-231 | Breast Adenocarcinoma | 5.0 mg/mL | 48 h | [4] |

| HeLa | Cervical Adenocarcinoma | 3.58 mmol/L | Not Specified | [6][7] |

| SK-OV-3 | Ovarian Adenocarcinoma | 3.5 mmol/L | Not Specified | [6][7] |

| HN-5 | Head and Neck Cancer | Dose-dependent | 6, 48, 72 h | [9] |

| A172 | Glioblastoma | 3.10 mg/mL | 24 h | [10] |

| A172 | Glioblastoma | 2.19 mg/mL | 48 h | [10] |

| A172 | Glioblastoma | 1.72 mg/mL | 72 h | [10] |

Note: Direct comparison of IC50 values should be done cautiously due to variations in experimental conditions, such as incubation time and assay methods.

Table 2: Pro-Apoptotic Effects of this compound Treatment

| Cancer Cell Line | This compound Concentration | Treatment Duration | Apoptotic Cell Percentage | Reference |

| MCF-7 | 50 µg/mL | 24 h | 55.9% (Total Apoptotic Cells) | [11] |

| HCT116 | 135.6 µM & 271.18 µM | 72 h | Dose-dependent increase | [5] |

| A431 & SCL-1 | 0.2 - 1.0 mmol/L | 24 h | Dose-dependent increase | [12][13] |

| HN-5 | 12.5 - 1000 µg/mL | Not Specified | Induced sub-G1 peak | [9] |

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of multiple intracellular signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial), extrinsic (death receptor), and JAK/STAT pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism for this compound's action. This compound treatment leads to the upregulation of the tumor suppressor protein p53.[1][11] This, in turn, alters the balance of the Bcl-2 family proteins, increasing the expression of pro-apoptotic members like Bax and decreasing anti-apoptotic members like Bcl-2.[1][14] The resulting high Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c from the mitochondria into the cytoplasm.[11] Cytoplasmic cytochrome c then binds to Apaf-1, activating caspase-9, which subsequently activates the executioner caspase-3, culminating in apoptosis.[1][11]

Extrinsic (Death Receptor) Pathway

This compound can also initiate apoptosis via the extrinsic pathway. This involves the activation of death receptors, such as Fas, on the cell surface.[1] In some cancer cell lines, this compound has been shown to increase the expression of Fas/APO-1. Ligation of these receptors leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8.[1] Active caspase-8 can directly activate caspase-3, leading to apoptosis. Furthermore, caspase-8 can cleave Bid into its truncated form (tBid), which then translocates to the mitochondria and activates the intrinsic pathway, creating a crosstalk between the two pathways.[11]

JAK/STAT Signaling Pathway

In certain cancers, like human skin cancer, this compound has been found to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[12][13][15] This pathway is often constitutively active in cancer cells, promoting survival and proliferation. This compound inhibits the phosphorylation of Jak2 and Stat3.[12] This inhibition downregulates the expression of the anti-apoptotic protein Bcl-2 and enhances the levels of pro-apoptotic proteins like Bid and procaspase-3, thereby promoting apoptosis.[12]

Experimental Protocols

Standardized protocols are critical for the reproducible evaluation of this compound's apoptotic effects.

Typical Experimental Workflow

The investigation of this compound's pro-apoptotic activity typically follows a structured workflow, starting from cell culture and moving through viability, apoptosis, and mechanistic assays.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) into a 96-well plate and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 µM) and a vehicle control (e.g., DMSO or media). Incubate for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

-

Cell Culture and Treatment: Culture cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for the optimal duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[17]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, p53, p-Jak2, p-Stat3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Perspectives

This compound consistently demonstrates pro-apoptotic activity across a wide range of cancer cell lines by modulating key signaling pathways, including the intrinsic, extrinsic, and JAK/STAT pathways. Its ability to induce programmed cell death makes it a promising candidate for further investigation in cancer therapy. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutic agents[8][9], and investigate optimal drug delivery systems to enhance bioavailability and targeted efficacy. A deeper understanding of its molecular interactions will be crucial for translating this natural compound into a clinically effective anti-cancer agent.

References

- 1. Role of this compound in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Unraveling its Anticancer Potential and Molecular Mechanisms - Amerigo Scientific [amerigoscientific.com]

- 3. Molecular mechanisms involved in the anticancer activity of this compound and crocetin two bioactive compounds found in saffron - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]

- 4. phytonutrients.pk [phytonutrients.pk]

- 5. This compound has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits cell proliferation and enhances cisplatin and pemetrexed chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. An In Vitro Study of Saffron Carotenoids: The Effect of this compound Extracts and Dimethylcrocetin on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor effects of this compound on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound promotes apoptosis of human skin cancer cells by inhibiting the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound promotes apoptosis of human skin cancer cells by inhibiting the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of this compound in several cancer cell lines: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound treatment promotes the oxidative stress and apoptosis in human thyroid cancer cells FTC-133 through the inhibition of STAT/JAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Crocin on Mitochondrial Function and Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocin, a primary water-soluble carotenoid derived from saffron (Crocus sativus L.), has garnered significant scientific interest for its diverse pharmacological properties, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] A growing body of evidence indicates that a significant portion of this compound's therapeutic potential is mediated through its profound impact on mitochondrial health. This technical guide provides an in-depth examination of the mechanisms by which this compound modulates mitochondrial function and stimulates mitochondrial biogenesis. We will explore the key signaling pathways involved, summarize quantitative data from pertinent studies, and provide detailed experimental protocols for assessing these effects.

This compound's Impact on Mitochondrial Function

Mitochondria are central to cellular homeostasis, governing energy production, redox signaling, and apoptosis.[3] Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions.[2][4] this compound has been shown to mitigate mitochondrial damage through several key mechanisms.[2][5]

Attenuation of Oxidative Stress

One of the most well-documented effects of this compound is its ability to counteract oxidative stress. It directly scavenges reactive oxygen species (ROS) and enhances the expression and activity of endogenous antioxidant enzymes.[1][6]

-